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molecular formula C15H10O5 B1671224 Emodin CAS No. 518-82-1

Emodin

Cat. No. B1671224
M. Wt: 270.24 g/mol
InChI Key: RHMXXJGYXNZAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07247322B2

Procedure details

Phytochemistry: The seeds contain tannic acid, mucilage (36%), fatty acid (2.56%), emodin and a toxalbumin. Chrysarobin (methyl-di hydroxy anthranol. M. P. 203-4° C.) has been isolated from the benzene extract of the seeds. The fatty oil contains: saturated fatty acids 19.7; linoleic acid, 31.4; oleic acid 30.7, linolenic acid, 6.3;volatile constituents, 0.7; un sapon matter 7.4%. Pharmacology: All parts of the plant have similar medicinal properties and are considered purgative, tonic, febrifugal, expectorant and diuretic. The plant is used as a vermifuge and to treat sore eyes, haematuria, rheumatism, dropsy, typhoid, asthma, blood disorders and is reportedly effective against leprosy. A decoction of the plant is used for the treatment of hysteria, dysentery and other stomach troubles. The roots are considered bitter, tonic, purgative, anthelmintic and diuretic. In ayurveda a paste made from the roots is considered specific ringworm and other skin ailments. The leaves are also used externally to relieve inflammatory swellings, rheumatism, wounds and sprains. The root bark is used as a quinine substitute to cure fever, and its decoction is used as a stimulant and as a specific medicine for gonorrhoea and hepatic troubles.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(O)=C(O)C(O)=CC=1C(OC1C=C(C(OC[C@H]2O[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H]2OC(C2C=C(O)C(O)=C(OC(C3C=C(O)C(O)=C(O)C=3)=O)C=2)=O)=O)C=C(O)C=1O)=O.[CH3:123][C:124]1[CH:129]=[C:128]([OH:130])[C:127]2[C:131]([C:133]3[C:138]([OH:139])=[CH:137][C:136](O)=[CH:135][C:134]=3[C:141](=O)[C:126]=2[CH:125]=1)=[O:132]>C1C=CC=CC=1>[CH3:123][C:124]1[CH:125]=[C:126]2[CH:141]=[C:134]3[C:133](=[C:131]([OH:132])[C:127]2=[C:128]([OH:130])[CH:129]=1)[C:138]([OH:139])=[CH:137][CH:136]=[CH:135]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=C(C(=C1O)O)O)C(=O)OC=2C=C(C=C(C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C=4C=C(C(=C(C4)OC(=O)C=5C=C(C(=C(C5)O)O)O)O)O)OC(=O)C=6C=C(C(=C(C6)OC(=O)C=7C=C(C(=C(C7)O)O)O)O)O)OC(=O)C=8C=C(C(=C(C8)OC(=O)C=9C=C(C(=C(C9)O)O)O)O)O)OC(=O)C=1C=C(C(=C(C1)OC(=O)C=1C=C(C(=C(C1)O)O)O)O)O
Step Three
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3O)O)C2=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C2C(=C1)C=C3C=CC=C(C3=C2O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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